molecular formula C17H19N3O3 B2665580 2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide CAS No. 1904218-68-3

2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2665580
CAS No.: 1904218-68-3
M. Wt: 313.357
InChI Key: HUHLDUCWTAXXNI-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a pyridine-4-carboxamide moiety

Scientific Research Applications

2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the oxolan-3-yloxy group: This can be achieved by reacting oxirane with a suitable nucleophile under basic conditions.

    Coupling with pyridine derivatives: The oxolan-3-yloxy intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxolan-3-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-pyridin-3-ylethyl)pyridine: Shares a similar pyridine structure but lacks the oxolan-3-yloxy and carboxamide groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring but have different substituents and biological activities.

Uniqueness

2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(20-8-3-13-1-6-18-7-2-13)14-4-9-19-16(11-14)23-15-5-10-22-12-15/h1-2,4,6-7,9,11,15H,3,5,8,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHLDUCWTAXXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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